2-[(Z)-1-(2-chlorophenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Overview
Description
2-[(Z)-1-(2-chlorophenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound belonging to the thiazolo[3,2-a][1,3]benzimidazole family This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, with a chlorophenyl group and two methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(2-chlorophenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 2-aminothiazole in the presence of a base, followed by cyclization with a suitable reagent to form the thiazolo[3,2-a][1,3]benzimidazole core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(2-chlorophenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
2-[(Z)-1-(2-chlorophenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(2-chlorophenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells. The thiazole and benzimidazole rings play a crucial role in binding to these targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a][1,3]benzimidazole derivatives, such as:
- 2-[(Z)-1-(4-chlorophenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
- 2-[(Z)-1-(2-bromophenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one .
Uniqueness
The uniqueness of 2-[(Z)-1-(2-chlorophenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c1-10-7-8-14-16(11(10)2)20-18-21(14)17(22)15(23-18)9-12-5-3-4-6-13(12)19/h3-9H,1-2H3/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYMLNXJCXSXGS-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)N3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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